2-Methyl-5-Nitro-6-Chlorophenol
Overview
Description
2-Methyl-5-Nitro-6-Chlorophenol is an organic compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol It is a chlorinated nitrophenol derivative, characterized by the presence of a methyl group, a nitro group, and a chlorine atom on a phenol ring
Mechanism of Action
Phenolic compounds can interact with biological systems in various ways. They can act as antioxidants, neutralizing harmful free radicals in the body. Some phenolic compounds have antimicrobial properties, inhibiting the growth of bacteria and fungi. Others can interfere with the function of certain enzymes, altering biochemical pathways .
The pharmacokinetics of phenolic compounds - how they are absorbed, distributed, metabolized, and excreted in the body - can vary widely depending on their chemical structure. Factors such as the number and position of hydroxyl groups on the benzene ring, the presence of other substituents, and the compound’s overall size and shape can all influence its pharmacokinetic properties .
The action of phenolic compounds can also be influenced by environmental factors. For example, the presence of other chemicals can affect their stability and efficacy. Temperature, pH, and light conditions can also play a role .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-Nitro-6-Chlorophenol typically involves the nitration of 2-Methyl-6-Chlorophenol. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-Nitro-6-Chlorophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products:
Reduction: 2-Methyl-5-Amino-6-Chlorophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-Nitro-6-Chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 2-Chloro-6-Methyl-3-Nitrophenol
- 2-Methyl-5-Nitrophenol
- 2-Methyl-6-Chlorophenol
Comparison: 2-Methyl-5-Nitro-6-Chlorophenol is unique due to the presence of both a nitro group and a chlorine atom on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-6-methyl-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-4-2-3-5(9(11)12)6(8)7(4)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPOFAFXSGYVLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601883 | |
Record name | 2-Chloro-6-methyl-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39183-20-5 | |
Record name | 2-Chloro-6-methyl-3-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39183-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methyl-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 2-chloro-6-methyl-3-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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